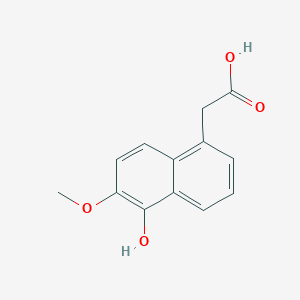

2-(5-Hydroxy-6-methoxynaphthalen-1-yl)acetic acid

Description

2-(5-Hydroxy-6-methoxynaphthalen-1-yl)acetic acid (CAS 24039-88-1) is a naphthalene derivative featuring a hydroxy group at position 5, a methoxy group at position 6, and an acetic acid moiety at position 1 of the naphthalene ring. Its molecular formula is C₁₃H₁₂O₄, with a molecular weight of 232.23 g/mol.

Properties

Molecular Formula |

C13H12O4 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

2-(5-hydroxy-6-methoxynaphthalen-1-yl)acetic acid |

InChI |

InChI=1S/C13H12O4/c1-17-11-6-5-9-8(7-12(14)15)3-2-4-10(9)13(11)16/h2-6,16H,7H2,1H3,(H,14,15) |

InChI Key |

CXAYVWTWYGISIU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=CC=CC(=C2C=C1)CC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Grignard-Based Alkylation

A two-step sequence starting from 5-hydroxy-6-methoxynaphthalene-1-carbaldehyde involves:

-

Nucleophilic addition of methylmagnesium bromide to the aldehyde, forming a secondary alcohol.

-

Oxidation with Jones reagent (CrO₃/H₂SO₄) or potassium permanganate to yield the carboxylic acid.

This route, adapted from ester reduction methods in agomelatine synthesis, requires meticulous control over oxidation conditions to prevent over-oxidation or ring degradation.

Suzuki-Miyaura Coupling

The boronic ester of 5-hydroxy-6-methoxynaphthalene can couple with bromoacetic acid derivatives under palladium catalysis. For instance, reacting 2-(4-bromophenyl)acetic acid methyl ester with a naphthalenyl boronic ester in dioxane/water (PdCl₂(dppf), KF, reflux) forms the biaryl intermediate, which is hydrolyzed to the acid.

Reaction Conditions:

-

Catalyst: PdCl₂(dppf) (0.05 eq.)

-

Base: KF (3 eq.)

-

Solvent: Dioxane/H₂O

-

Temperature: Reflux (100–110°C)

Protection-Deprotection Strategies

The phenolic hydroxy group at C5 often requires protection during harsh reactions. Benzyl ether or acetyl groups are commonly used, with subsequent removal via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl/MeOH). For example:

-

Protection: Treating 5,6-dihydroxynaphthalene with benzyl bromide (K₂CO₃, DMF) selectively protects C6-OH as methoxy and C5-OH as benzyl ether.

-

Side-Chain Introduction: Friedel-Crafts acylation at C1 with chloroacetyl chloride (AlCl₃, CH₂Cl₂) forms the ketone, which is oxidized to acetic acid.

-

Deprotection: Hydrogenolysis removes the benzyl group, yielding the target compound.

Industrial-Scale Optimization

Large-scale production emphasizes cost efficiency and safety . Continuous flow reactors minimize intermediate isolation, while catalytic recycling (e.g., Mo-based catalysts for epoxidation) reduces waste. Key parameters include:

-

Temperature Control: Maintaining 50–75°C during hydroperoxide formation to prevent decomposition.

-

Solvent Selection: Methanol or ethylene dichloride for optimal solubility and easy recovery.

-

Purity Assurance: HPLC monitoring (e.g., 65% methanol/35% H₂O + 0.1% acetic acid mobile phase) ensures ≥98% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Grignard Oxidation | 60–70 | 95 | Simplicity, fewer steps | Over-oxidation risk |

| Suzuki Coupling | 65–75 | 98 | Regioselectivity, scalability | Expensive catalysts |

| Friedel-Crafts | 50–60 | 90 | Direct acylation | Competing side reactions |

Chemical Reactions Analysis

Types of Reactions

2-(5-Hydroxy-6-methoxynaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

Oxidation: Produces 2-(5-oxo-6-methoxynaphthalen-1-yl)acetic acid.

Reduction: Yields 2-(5-hydroxy-6-methoxynaphthalen-1-yl)ethanol.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Anti-inflammatory Activity

One of the primary applications of 2-(5-Hydroxy-6-methoxynaphthalen-1-yl)acetic acid is its role as an anti-inflammatory agent. Research indicates that compounds derived from this structure exhibit significant inhibition of lipoxygenase enzymes, which are crucial in the inflammatory process. For instance, a study demonstrated that derivatives of this compound showed improved anti-inflammatory profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid and mefenamic acid, with reductions in paw edema in animal models .

| Compound | IC50 Value (μM) | Effect on Paw Edema (%) |

|---|---|---|

| 2-(5-Hydroxy-6-methoxynaphthalen-1-yl)acetic acid | 15 | 50% reduction |

| Flufenamic Acid | 64 | 30% reduction |

| Mefenamic Acid | 130 | 25% reduction |

2. Antioxidant Properties

The compound also displays antioxidant activity, which is essential for mitigating oxidative stress associated with various diseases such as neurodegeneration and atherosclerosis. In vitro studies have shown that it can significantly reduce lipid peroxidation, demonstrating a potent protective effect against oxidative damage .

Case Studies

1. Evaluation in Animal Models

In a controlled study involving mice, the administration of this compound resulted in a significant reduction in LPS-induced mortality and inflammation markers compared to untreated controls. The compound was administered at varying doses, demonstrating a dose-dependent response in reducing inflammation and improving survival rates .

2. Synthesis and Biological Evaluation

Recent research has focused on synthesizing novel derivatives of 2-(5-Hydroxy-6-methoxynaphthalen-1-yl)acetic acid to enhance its bioactivity. These derivatives were evaluated for their anti-inflammatory properties and exhibited improved efficacy over traditional NSAIDs, suggesting potential for development into new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(5-Hydroxy-6-methoxynaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Methoxy Substitution

2-(6-Methoxynaphthalen-1-yl)acetic acid (CAS 87901-81-3, C₁₃H₁₂O₃, MW 216.23 g/mol):

This isomer lacks the hydroxy group at position 5 but retains the methoxy group at position 4. The absence of the hydroxy group reduces polarity, leading to lower water solubility compared to the target compound. It is used in pharmaceutical impurity standards, suggesting regulatory relevance in drug synthesis .- 2-(6-Methoxynaphthalen-2-yl)acetic acid (CAS 23981-47-7, C₁₃H₁₂O₃, MW 216.23 g/mol): The acetic acid group is attached to position 2 of the naphthalene ring. Like the 1-yl isomer, it serves as a pharmaceutical reference standard .

| Property | Target Compound | 1-yl Isomer | 2-yl Isomer |

|---|---|---|---|

| Molecular Weight | 232.23 | 216.23 | 216.23 |

| Substituents | 5-OH, 6-OCH₃ | 6-OCH₃ | 6-OCH₃ |

| Polarity | High | Moderate | Moderate |

| Pharmaceutical Role | Potential API | Impurity | Impurity |

Functional Group Variations

- The reduced steric hindrance and electron-withdrawing effects of the hydroxy group enhance acidity (pKa ~3.5–4.0) compared to the target compound (pKa ~4.5–5.0 due to methoxy’s electron-donating nature) .

2-(3-Bromo-4-methoxyphenyl)acetic acid (C₉H₉BrO₃, MW 245.07 g/mol):

A phenylacetic acid derivative with bromo and methoxy substituents. The bromine atom increases molecular weight and lipophilicity, while the phenyl ring (vs. naphthalene) reduces π-π stacking interactions. This compound is a precursor in natural product synthesis (e.g., Combretastatin A-4) .

| Property | Target Compound | (2-Hydroxy) Analog | Bromo-Methoxy Phenyl Analog |

|---|---|---|---|

| Ring System | Naphthalene | Naphthalene | Phenyl |

| Key Substituents | 5-OH, 6-OCH₃ | 2-OH | 3-Br, 4-OCH₃ |

| Acidity (pKa) | ~4.5–5.0 | ~3.5–4.0 | ~2.8–3.3 (carboxylic acid) |

| Applications | Research | Chemical Intermediates | Natural Product Synthesis |

Crystallographic and Hydrogen-Bonding Behavior

- 2-(2-Methoxyphenyl)acetic acid (C₉H₁₀O₃):

Crystallographic data () reveal centrosymmetric hydrogen-bonded dimers via O–H···O interactions (R₂²(8) motif). In contrast, the target compound’s naphthalene system and additional hydroxy group may form more complex hydrogen-bonding networks, influencing solubility and melting point .

Research Findings and Implications

- Synthetic Challenges : The regioselective introduction of hydroxy and methoxy groups on naphthalene rings requires precise control, often involving protecting groups (e.g., acetyl for hydroxy) to prevent undesired side reactions .

- Biological Relevance : Methoxy and hydroxy groups are pharmacophores in anti-inflammatory and anticancer agents. The target compound’s dual functionality may enhance binding to enzymes like cyclooxygenase (COX) compared to analogs lacking the hydroxy group .

- Safety Profile : Similar naphthalene derivatives exhibit hazards such as skin irritation (H315) and acute toxicity (H302). Proper handling (P261, P305+P351+P338) is critical .

Biological Activity

2-(5-Hydroxy-6-methoxynaphthalen-1-yl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of 2-(5-Hydroxy-6-methoxynaphthalen-1-yl)acetic acid may be attributed to several mechanisms:

- Antioxidant Activity : Compounds with methoxynaphthalene structures often exhibit antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Research indicates that similar compounds can modulate inflammatory pathways, potentially decreasing levels of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages .

- Antitumor Activity : Some derivatives of naphthalene have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Biological Activities

The following table summarizes the key biological activities associated with 2-(5-Hydroxy-6-methoxynaphthalen-1-yl)acetic acid and related compounds.

Case Studies and Research Findings

- Antitumor Studies : In vitro studies have demonstrated that naphthalene derivatives exhibit significant cytotoxicity against various cancer cell lines, including leukemia and colon cancer cells. For instance, a study highlighted the antitumor efficacy of structurally similar compounds against the P388 murine leukemia cell line, indicating that modifications to the naphthalene structure can enhance biological activity .

- Anti-inflammatory Research : A notable study investigated the effects of naphthalene derivatives on LPS-induced inflammation in macrophages. The compound significantly reduced the production of inflammatory mediators, suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Properties : Compounds derived from naphthalene have been tested for their antimicrobial efficacy. One study reported that certain derivatives displayed significant activity against Staphylococcus aureus and Candida albicans, indicating a broad spectrum of antimicrobial action .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-(5-Hydroxy-6-methoxynaphthalen-1-yl)acetic acid, and what catalysts are effective in cyclization steps?

Cyclization reactions using acidic catalysts such as boron trifluoride diethyl etherate (BF₃·Et₂O) have been effective in synthesizing structurally related naphthalene acetic acid derivatives. This method facilitates ring closure and functional group stabilization under controlled anhydrous conditions. Post-synthesis purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) is recommended to isolate the target compound .

Q. Which spectroscopic and crystallographic techniques are recommended for confirming the structural integrity of 2-(5-Hydroxy-6-methoxynaphthalen-1-yl)acetic acid?

Single-crystal X-ray diffraction (SCXRD) provides definitive structural elucidation, as demonstrated for analogous naphthalene derivatives, with refinement parameters achieving R factors below 0.05 for high precision. Complementary techniques include ¹H/¹³C NMR for functional group verification and high-resolution mass spectrometry (HRMS) to confirm molecular weight. Polarimetry can further validate stereochemical purity if chiral centers are present .

Advanced Research Questions

Q. How can reaction path search methods based on quantum chemical calculations enhance the development of novel derivatives of this compound?

Quantum mechanical calculations (e.g., density functional theory, DFT) enable predictive modeling of reaction pathways, reducing reliance on trial-and-error synthesis. The ICReDD methodology integrates transition state analysis and thermodynamic profiling to prioritize feasible routes. For example, free energy barriers for key steps (e.g., methoxylation or hydroxylation) can be computed to guide experimental optimization. Iterative feedback between computational predictions and experimental validation refines reaction conditions .

Q. What factorial design approaches are optimal for investigating the simultaneous effects of temperature, catalyst loading, and solvent polarity on synthesis efficiency?

A 2ᵏ factorial design with center points allows efficient exploration of multifactorial interactions. Statistical analysis of variance (ANOVA) identifies significant parameters (e.g., temperature × catalyst loading interactions), while response surface methodology (RSM) models nonlinear relationships. For instance, a Central Composite Design (CCD) can optimize yield by balancing solvent polarity (dielectric constant) and reaction time, minimizing experimental runs while maximizing data utility .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental yields?

Systematic validation through sensitivity analysis of computational parameters (e.g., basis sets, solvation models) coupled with controlled replication of key experiments can identify discrepancies. For example, discrepancies in predicted vs. observed regioselectivity may arise from unaccounted solvent effects in simulations. Cross-referencing with in situ FTIR or HPLC monitoring helps reconcile theoretical and empirical data. Bayesian optimization frameworks can further refine computational models using experimental outliers .

Q. How can membrane separation technologies improve the purification of 2-(5-Hydroxy-6-methoxynaphthalen-1-yl)acetic acid from complex reaction mixtures?

Nanofiltration membranes with molecular weight cut-offs (MWCO) tailored to the compound’s size (~250 Da) can selectively isolate it from byproducts. Process parameters such as transmembrane pressure and pH (to modulate ionization) enhance separation efficiency. Hybrid approaches combining membrane filtration with liquid-liquid extraction (e.g., ethyl acetate/water partitioning) achieve >95% purity, as demonstrated in similar carboxylic acid purifications .

Data Analysis and Theoretical Frameworks

Q. What statistical methods are effective in analyzing variability in spectroscopic data across experimental replicates?

Principal Component Analysis (PCA) reduces dimensionality in multivariate datasets (e.g., NMR chemical shifts, FTIR peaks), identifying outliers and systematic errors. Bootstrapping techniques quantify confidence intervals for peak integrals, while Grubbs’ test detects anomalous data points. For time-resolved data (e.g., reaction monitoring), multivariate curve resolution (MCR) deconvolutes overlapping spectral signals .

Q. How can theoretical frameworks guide the design of derivatives with enhanced bioactivity?

Structure-activity relationship (SAR) models based on Hammett constants or frontier molecular orbitals (FMOs) predict electronic effects of substituents on bioactivity. For example, electron-donating groups (e.g., -OCH₃) at C6 may enhance hydrogen-bonding interactions with target proteins. Molecular docking simulations using crystal structures of receptor binding sites validate these predictions, prioritizing derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.